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  • Product: 2-(2-Bromophenyl)azepane
  • CAS: 383129-25-7

Core Science & Biosynthesis

Foundational

2-(2-Bromophenyl)azepane chemical properties and structure

An In-depth Technical Guide to 2-(2-Bromophenyl)azepane: Structure, Properties, and Synthetic Utility for Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromophenyl)azepane: Structure, Properties, and Synthetic Utility for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)azepane, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its core chemical properties, structural features, and spectroscopic signature. Furthermore, this guide will explore its synthetic accessibility and inherent reactivity, highlighting its potential as a versatile scaffold for the creation of novel therapeutics. The confluence of the pharmacologically significant azepane ring and the synthetically tractable bromophenyl group positions this molecule as a valuable building block for library synthesis and lead optimization campaigns.

Introduction: The Strategic Value of the Azepane Scaffold

The azepane moiety, a saturated seven-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, and as of 2019, more than 20 drugs approved by the FDA incorporate this ring system.[1] The structural diversity and biological relevance of azepane-based compounds make them a fertile ground for the discovery of new therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and Alzheimer's disease.[1][2]

2-(2-Bromophenyl)azepane emerges as a particularly strategic starting material. It synergistically combines the three-dimensional architecture of the azepane ring, which is beneficial for binding to complex biological targets, with the synthetic versatility of an ortho-substituted aryl bromide. This bromine atom serves as a key functional handle for a multitude of cross-coupling reactions, enabling facile diversification and the exploration of structure-activity relationships (SAR).

Chemical Structure and Physicochemical Properties

The structure of 2-(2-Bromophenyl)azepane is characterized by a saturated seven-membered azepane ring directly attached at its 2-position to a benzene ring, which is substituted with a bromine atom at the ortho position relative to the point of attachment.

Caption: Chemical structure of 2-(2-Bromophenyl)azepane.

Key Physicochemical Data

The fundamental properties of 2-(2-Bromophenyl)azepane are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueSource
CAS Number 383129-25-7[3]
Molecular Formula C₁₂H₁₆BrN[3][4]
Molecular Weight 254.17 g/mol [3]
Monoisotopic Mass 253.04662 Da[4]
Predicted XlogP 3.2[4]
SMILES C1CCC(NCC1)C2=CC=CC=C2Br[4]
InChI Key SNRBUTFTTGDGDW-UHFFFAOYSA-N[4]

Spectroscopic Profile for Structural Verification

Definitive structural elucidation relies on a combination of modern spectroscopic techniques. While experimental data for this specific compound is not widely published, its expected spectroscopic profile can be predicted with high confidence based on its constituent functional groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. The four protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), exhibiting complex splitting patterns due to ortho, meta, and para couplings. The protons on the azepane ring will be found in the aliphatic region (δ 1.5-3.5 ppm). The proton on the carbon adjacent to both the nitrogen and the phenyl ring (C2-H) would likely be the most downfield of the aliphatic signals. The N-H proton will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Six signals will be in the aromatic region (δ 110-150 ppm), including the carbon atom bonded to the bromine (which will be shifted relative to the others). The remaining six signals for the saturated azepane ring will appear in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 254.05390.[4] A key diagnostic feature will be the isotopic pattern characteristic of bromine: a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass of the neutral molecule is 253.04607 Da.[4]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 2-(2-Bromophenyl)azepane is not widely documented in standard literature, but a logical and efficient synthesis can be designed based on established methodologies for constructing substituted saturated heterocycles.

Proposed Synthetic Strategy: Dearomative Ring Expansion

A modern and powerful approach for the synthesis of functionalized azepanes involves the dearomative ring expansion of nitroarenes.[7] This strategy is attractive because it allows the substitution pattern of a readily available nitroarene to be directly translated to the final saturated ring system.

G cluster_0 Synthetic Workflow start 1-Bromo-2-nitrobenzene (Starting Material) step1 Photochemical Nitrene Insertion (Dearomative Ring Expansion) start->step1 Blue Light (LED) Room Temperature intermediate Brominated Azepine Intermediate step1->intermediate step2 Hydrogenolysis/Reduction (Saturation of the Ring) intermediate->step2 H₂, Pd/C or other catalyst product 2-(2-Bromophenyl)azepane (Final Product) step2->product G cluster_0 Diversification Pathways scaffold 2-(2-Bromophenyl)azepane (Core Scaffold) n_func N-Functionalization (Alkylation, Acylation, etc.) scaffold->n_func Secondary Amine Reactivity c_func Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) scaffold->c_func Aryl Bromide Reactivity n_prod N-Substituted Derivatives n_func->n_prod c_prod Bi-aryl or N-aryl Derivatives c_func->c_prod

Sources

Exploratory

A Technical Guide to the Synthesis of Novel 2-Aryl Azepane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Significance of the 2-Aryl Azepane Scaffold The azepane ring, a seven-membered saturated heterocycle, is an increasingly important...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of the 2-Aryl Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its conformational flexibility allows it to adapt to various biological targets, making it a privileged scaffold in drug discovery.[3] When substituted with an aryl group at the 2-position, the resulting 2-aryl azepane core imparts a unique three-dimensional architecture that is often critical for potent and selective biological activity. These derivatives have shown promise in a range of therapeutic areas, including as anticancer, antiviral, and antidiabetic agents.[2] However, the synthesis of these seven-membered rings presents significant challenges due to unfavorable thermodynamics and kinetics compared to their five- and six-membered counterparts.[4] This guide provides an in-depth exploration of both classical and novel synthetic pathways to access this valuable chemical space, focusing on the underlying mechanisms and practical experimental considerations.

Core Synthetic Strategies for 2-Aryl Azepane Construction

The synthesis of 2-aryl azepanes can be broadly categorized into several key strategies: ring expansion of smaller cyclic precursors, cyclization of linear substrates, and direct C-H functionalization of the pre-formed azepane core.

Ring Expansion Strategies: Building from Smaller Scaffolds

Ring expansion reactions offer a powerful method for constructing the azepane core from more readily available five- or six-membered rings, such as piperidines. This approach often provides excellent control over stereochemistry.

A classic and reliable method involves the Beckmann rearrangement of a substituted cyclohexanone oxime. While this is a foundational technique, modern variations have improved its scope and utility for creating functionalized azepanes.[5]

A more recent and highly stereoselective approach involves the expansion of a piperidine ring. This method can yield diastereomerically pure azepane derivatives in excellent yields.[6] The strategy relies on the formation of an aziridinium intermediate from a 2-substituted piperidine precursor, which is then opened by a nucleophilic attack to yield the expanded seven-membered ring. This process has been shown to be both highly stereoselective and regioselective.[6][7]

Mechanism Rationale: The stereochemical outcome is dictated by the configuration of the starting alcohol on the piperidine ring. Under Mitsunobu or mesylation conditions, an intramolecular cyclization occurs to form a strained aziridinium ion. The subsequent nucleophilic attack proceeds at the more substituted carbon, leading to a clean ring expansion with inversion of configuration, thus ensuring high stereochemical fidelity.[7]

Dearomative Skeletal Editing of Nitroarenes

A groundbreaking and novel strategy involves the direct conversion of simple, readily available nitroarenes into complex azepanes. This photochemical approach dearomatizes the six-membered benzene ring and expands it into a seven-membered azepine system in a single step, which is then hydrogenated to the desired azepane.[5]

Causality Behind Experimental Choice: This method circumvents the challenges of traditional multi-step cyclization precursors.[5] It leverages the photoexcitation of nitroarenes with blue light to generate a singlet nitrene intermediate in situ.[5][8] This highly reactive species undergoes a concerted cycloaddition with the benzene ring, leading to ring expansion.[9] This avoids the use of potentially hazardous aryl azides, which were historically used for similar transformations.[5] The process is notable for its operational simplicity, occurring at room temperature and translating the substitution pattern of the starting nitroarene directly to the final azepane product.[5]

G cluster_0 Step 1: Photochemical Reaction cluster_1 Step 2: Hydrogenolysis A Substituted Nitroarene D Reaction Vessel (Room Temp) A->D B P(III) Reagent (e.g., PPh3) B->D C Blue Light (LEDs) C->D hv E Crude Azepine Intermediate D->E Dearomative Ring Expansion F H2, Pd/C E->F Reduction G Final Azepane Product F->G

Caption: Workflow for azepane synthesis from nitroarenes.

Direct C(sp³)–H Arylation of the Azepane Core

For scenarios where the azepane ring is already formed, direct C-H activation provides a powerful and atom-economical route to 2-aryl azepanes. This avoids the need for pre-functionalization of the heterocycle.

A notable advancement is the Pd(II)-catalyzed α-C(sp³)–H arylation of N-acyl azepanes with arylboronic acids.[10] This transformation utilizes a directing group, such as a thioamide, to guide the palladium catalyst to the C2 position of the azepane ring, facilitating selective C-H activation and subsequent coupling with the arylboronic acid.

Mechanism Rationale: The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism. The N-acyl directing group coordinates to the palladium center, positioning it in proximity to the α-C-H bond. This facilitates the formation of a palladacycle intermediate. Oxidative addition of the arylboronic acid, followed by reductive elimination, furnishes the 2-aryl azepane product and regenerates the active catalyst. The choice of a bulky directing group can be crucial to promote the final reductive elimination step, which can otherwise be slow for seven-membered rings.[10]

Comparative Analysis of Synthetic Pathways

PathwayKey AdvantagesKey LimitationsStereocontrolStarting Materials
Piperidine Ring Expansion Excellent stereoselectivity, high yields.[6]Requires pre-functionalized piperidine precursors.High, substrate-controlled.[7]Chiral piperidines.
Nitroarene Dearomatization High step-economy, uses simple starting materials, modular.[5]Photochemical setup required; may produce regioisomers depending on substrate.[5]Can be stereoselective in subsequent reduction.Substituted nitroarenes.
Direct C-H Arylation Atom-economical, late-stage functionalization.Requires a directing group, catalyst-driven.Generally not stereoselective at the C2 position.N-Acyl azepanes, arylboronic acids.

Experimental Protocols

Protocol 1: Photochemical Dearomative Ring Expansion of Nitrobenzene

This protocol is adapted from the strategy developed by the Maiti group.[5]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substituted nitroarene (1.0 equiv), a phosphine reagent such as triphenylphosphine (1.5 equiv), and the appropriate anhydrous solvent (e.g., THF).

  • Degassing: Degas the solution by three freeze-pump-thaw cycles and backfill with an inert atmosphere (Nitrogen or Argon).

  • Irradiation: Place the reaction vessel approximately 5 cm from a blue LED light source (450 nm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Workup (Azepine intermediate): Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the 2H-azepine derivative.

  • Hydrogenolysis (Azepane formation): Dissolve the purified azepine intermediate in a suitable solvent (e.g., Methanol or Ethyl Acetate). Add Palladium on carbon (10 mol% Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 12-24 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash with the solvent, and concentrate the filtrate. The resulting crude azepane can be further purified by column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Direct α-Arylation of N-Acyl Azepane

This protocol is based on the C-H activation methodology.[10]

  • Reaction Setup: In an oven-dried vial, combine the N-acyl azepane (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), a suitable ligand (if required), and an oxidant such as 1,4-benzoquinone (BQ, 2.0 equiv).

  • Solvent Addition: Add the reaction solvent (e.g., t-AmylOH) under an inert atmosphere.

  • Heating: Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 100-120 °C). Stir for the required reaction time (typically 12-48 hours).

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl azepane derivative.

Conclusion and Future Outlook

The synthesis of 2-aryl azepanes has evolved significantly, moving from classical multi-step sequences to more elegant and efficient strategies like photochemical skeletal editing and direct C-H functionalization.[5][10] These novel methods provide unprecedented access to complex and diverse azepane derivatives, which are crucial for expanding the chemical space available to drug discovery programs. Future efforts will likely focus on developing catalytic asymmetric versions of these transformations to directly access enantiopure 2-aryl azepanes, further enhancing their value as chiral building blocks for the development of next-generation therapeutics. The continued development of robust and scalable synthetic routes will be paramount to fully exploiting the therapeutic potential of this important heterocyclic scaffold.

References

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Sources

Foundational

The Strategic Deployment of 2-(2-Bromophenyl)azepane in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its inherent three-dimensionality and conformational flexibility allow for the exploration of vast chemical space, making it an attractive core for the design of novel therapeutics. This technical guide focuses on a specific, yet highly versatile, derivative: 2-(2-Bromophenyl)azepane. The strategic placement of a bromophenyl group at the 2-position offers a unique combination of structural features and synthetic handles, paving the way for the development of a diverse array of bioactive molecules. This document will provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of the 2-(2-Bromophenyl)azepane scaffold, supported by detailed protocols and mechanistic insights.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane motif is a cornerstone in the development of pharmaceuticals, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and neurology.[2] Its non-planar structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The conformational diversity of the azepane ring can be strategically constrained or modified through substitution to enhance bioactivity and fine-tune pharmacokinetic properties.[3]

The introduction of an aryl substituent at the 2-position of the azepane ring, as seen in 2-phenylazepane analogs, has been a particularly fruitful strategy in the quest for novel drug candidates. These compounds have been investigated for a variety of biological activities, highlighting the potential of this structural motif. The 2-(2-Bromophenyl)azepane scaffold builds upon this foundation by incorporating a bromine atom on the phenyl ring. This seemingly simple addition has profound implications for medicinal chemistry, offering a versatile handle for a multitude of chemical transformations.

The Strategic Advantage of the 2-Bromophenyl Moiety

The bromine atom in the 2-(2-Bromophenyl)azepane scaffold is not merely a placeholder; it is a key functional group that unlocks a vast potential for chemical diversification. Its strategic importance can be understood through several key aspects:

  • A Versatile Handle for Cross-Coupling Reactions: The bromo-substituent is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups. This modularity is invaluable for systematically exploring structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The presence of the bromine atom influences the lipophilicity and electronic properties of the molecule. This can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can contribute to enhanced affinity and selectivity for the target protein.

Synthetic Strategies for 2-(2-Bromophenyl)azepane and its Derivatives

The synthesis of the 2-(2-Bromophenyl)azepane core and its subsequent derivatization are critical steps in harnessing its potential. While a direct, one-pot synthesis of the core scaffold may not be readily available in the literature, its construction can be envisioned through established synthetic methodologies for azepanes and 2-arylazepanes.

Synthesis of the Core Scaffold

A plausible and versatile approach to the 2-(2-Bromophenyl)azepane core involves a multi-step sequence, likely starting from more readily available precursors. One such strategy is the dearomative ring expansion of nitroarenes. This modern photochemical method allows for the transformation of a six-membered aromatic ring into a seven-membered azepane ring in a two-step process involving photolysis and subsequent hydrogenation.[4][5] This method offers a powerful way to generate polysubstituted azepanes from simple starting materials.

Another potential route involves the palladium-catalyzed cross-coupling of an appropriate azepane precursor with a 2-bromoaryl boronic acid or a related organometallic reagent. While specific examples for the 2-(2-bromophenyl) derivative are scarce, the general methodology for the synthesis of 2-aryl heterocycles is well-established.[3]

A detailed, step-by-step experimental protocol for a related compound, N-Boc-2-phenylazepane, has been described, which can be adapted for the synthesis of the N-protected version of the target scaffold. This typically involves the lithiation of the N-Boc protected azepane followed by reaction with an appropriate electrophile.

Experimental Protocol: Synthesis of N-Boc-2-(2-bromophenyl)azepane (Hypothetical Adaptation)

This protocol is an adaptation based on established methods for the synthesis of related compounds and should be optimized for specific laboratory conditions.

  • Starting Material Synthesis: The synthesis would likely commence with the preparation of a suitable azepane precursor.

  • N-Protection: The secondary amine of the azepane precursor is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base like triethylamine in a solvent such as dichloromethane.

  • Arylation: The N-Boc protected azepane can then be subjected to an arylation reaction. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, with a 2-bromoaryl derivative would be a logical approach.

Derivatization Strategies

The true power of the 2-(2-Bromophenyl)azepane scaffold lies in its potential for diversification. The bromine atom serves as a key handle for introducing a wide range of substituents, allowing for a systematic exploration of the chemical space around the core structure.

Derivatization_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Analogs Core 2-(2-Bromophenyl)azepane Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd(0), Cu(I), Base Heck Heck Coupling (Alkenes) Core->Heck Pd(0), Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd(0), Base Aryl 2-(Biphenyl/Heteroaryl)azepanes Suzuki->Aryl Alkynyl 2-(Alkynylphenyl)azepanes Sonogashira->Alkynyl Alkenyl 2-(Alkenylphenyl)azepanes Heck->Alkenyl Amino 2-(Aminophenyl)azepanes Buchwald->Amino

Caption: Derivatization of the 2-(2-Bromophenyl)azepane scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific drug discovery programs centered exclusively on the 2-(2-Bromophenyl)azepane scaffold are not extensively documented in publicly available literature, the broader class of 2-phenylazepane derivatives has shown promise in several therapeutic areas. By extension, the 2-(2-Bromophenyl)azepane core represents a promising starting point for the development of novel agents in these fields.

Oncology

The 2-phenyl-heterocycle motif is a recurring theme in the design of anticancer agents. For instance, derivatives of 2-phenylacrylonitrile have been investigated as tubulin inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[6] Similarly, 2-phenylimidazo[2,1-b]benzothiazole derivatives have been explored as inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer.[1]

The 2-(2-Bromophenyl)azepane scaffold can be envisioned as a core for the development of novel kinase inhibitors. The azepane ring can provide the necessary three-dimensional structure to fit into the ATP-binding pocket of kinases, while the derivatized phenyl ring can be tailored to achieve selectivity and potency.

Table 1: Potential Kinase Targets for 2-(2-Bromophenyl)azepane Derivatives

Kinase FamilyRationale for TargetingPotential for Scaffold Interaction
Receptor Tyrosine Kinases (e.g., EGFR, MET)Frequently mutated or overexpressed in various cancers.The phenyl ring can be functionalized to interact with the hydrophobic regions of the ATP-binding site.
Serine/Threonine Kinases (e.g., CDKs, Akt)Key regulators of cell cycle progression and survival pathways.The azepane core can be modified to achieve specific hydrogen bonding interactions within the kinase domain.
Neurodegenerative Diseases

There is growing interest in the development of small molecules that can modulate neuroinflammatory pathways and protect neurons from degeneration.[7] The 2-phenylazepane scaffold has been explored in the context of neurodegenerative disorders. For example, certain 2-benzazepine analogs have been shown to protect dopaminergic neurons from oxidative stress, suggesting potential applications in Parkinson's disease.[8]

The 2-(2-Bromophenyl)azepane scaffold could be utilized to develop novel agents for neurodegenerative diseases by targeting key enzymes or receptors involved in disease progression. The ability to fine-tune the properties of the molecule through derivatization of the bromophenyl ring is particularly advantageous in designing brain-penetrant compounds with desirable pharmacokinetic profiles.

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation & SAR Scaffold 2-(2-Bromophenyl)azepane Core Synthesis Synthesis of Core Scaffold->Synthesis Derivatization Derivatization via Cross-Coupling Synthesis->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for SAR studies.

Future Perspectives and Conclusion

The 2-(2-Bromophenyl)azepane scaffold is a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the versatility of the bromophenyl moiety, provides a robust foundation for the generation of diverse chemical libraries. While the current body of literature does not point to a specific, well-defined therapeutic application for this exact scaffold, the demonstrated bioactivity of related 2-arylazepanes in oncology and neurodegenerative diseases provides a strong rationale for its further investigation.

Future research in this area should focus on the development of efficient and scalable synthetic routes to the core scaffold and its derivatives. Systematic exploration of the chemical space through parallel synthesis and high-throughput screening against a variety of biological targets will be crucial in unlocking the full therapeutic potential of this versatile scaffold. As our understanding of disease biology continues to evolve, the strategic deployment of privileged scaffolds like 2-(2-Bromophenyl)azepane will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

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  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). Journal of Cancer. [Link]

  • Google Patents. (n.d.). EP 2511844 A2 - Advanced drug development and manufacturing.
  • MDPI. (n.d.). Metabolic Syndrome Drug Therapy: The Potential Interplay of Pharmacogenetics and Pharmacokinetic Interactions in Clinical Practice: A Narrative Review. Retrieved from [Link]

  • MDPI. (n.d.). Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. Retrieved from [Link]

  • Google Patents. (n.d.). EP 3412665 B1 - SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.

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Protocols & Analytical Methods

Method

A Step-by-Step Guide to Azepane Ring Formation via Cyclization

For Researchers, Scientists, and Drug Development Professionals The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its conformational flexibility and pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its conformational flexibility and presence in numerous bioactive molecules.[1][2] However, the synthesis of this seven-membered ring is often challenging due to unfavorable kinetics.[1][3] This guide provides a detailed exploration of key cyclization strategies for constructing the azepane ring, emphasizing the rationale behind experimental choices and providing actionable protocols.

Intramolecular Nucleophilic Substitution

A foundational approach to azepane synthesis involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon with a suitable leaving group.

Causality Behind Experimental Choices:

  • High Dilution: To favor the desired intramolecular reaction over intermolecular polymerization, reactions are typically conducted at low concentrations.[3]

  • Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Tosylates, mesylates, and halides are commonly employed.

  • Base: A non-nucleophilic base is often used to deprotonate the amine, thereby increasing its nucleophilicity for the ring-closing reaction.

Experimental Protocol: Synthesis of 1-Benzoylazepane

This protocol outlines the formation of an N-protected azepane from 6-aminohexan-1-ol.

Step 1: N-Benzoylation and O-Tosylation

  • To a solution of 6-aminohexan-1-ol in dichloromethane (DCM), add benzoyl chloride and a base like triethylamine.

  • After completion, the crude product is treated with p-toluenesulfonyl chloride in the presence of a base to convert the hydroxyl group into a good leaving group (tosylate).

Step 2: Intramolecular Cyclization

  • The N-benzoyl-O-tosyl precursor is dissolved in a solvent like dimethylformamide (DMF).

  • A base such as sodium hydride is added to deprotonate the amide nitrogen.

  • The reaction is heated to promote the intramolecular SN2 reaction, leading to the formation of the azepane ring.

Workflow for Azepane Synthesis via Nucleophilic Substitution

Caption: Synthesis of 1-benzoylazepane via intramolecular SN2 cyclization.

Intramolecular Reductive Amination

This powerful one-pot reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone).

Causality Behind Experimental Choices:

  • Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice.[4][5][6] It is mild enough to not reduce the starting carbonyl group but readily reduces the in situ formed cyclic iminium ion.[7]

  • Acid Catalyst: A catalytic amount of acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.[6]

Experimental Protocol: Synthesis of a Substituted Azepane

This protocol describes the cyclization of an amino-aldehyde to form an azepane.

  • Dissolve the amino-aldehyde precursor in a solvent like 1,2-dichloroethane (DCE).[6]

  • Add sodium triacetoxyborohydride to the solution.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by quenching with a basic aqueous solution and extracting the product.

Mechanism of Intramolecular Reductive Amination

G A Amino-aldehyde B Cyclic Iminium Ion A->B Intramolecular Condensation C Azepane Product B->C NaBH(OAc)3 G A Diallylamine Precursor B Metathesis Reaction A->B Grubbs' Catalyst C Dihydroazepine B->C Release of Ethylene D Azepane C->D Reduction (e.g., H2, Pd/C)

Sources

Application

Application Notes and Protocols for Azepane Synthesis via Photochemical Dearomatization of Nitroarenes

For Researchers, Scientists, and Drug Development Professionals A Paradigm Shift in Heterocyclic Chemistry: Accessing Novel 3D Chemical Space The seven-membered azepane scaffold, a key structural motif in numerous biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Heterocyclic Chemistry: Accessing Novel 3D Chemical Space

The seven-membered azepane scaffold, a key structural motif in numerous biologically active compounds, has historically been underrepresented in medicinal chemistry libraries. This is largely attributable to the synthetic challenges associated with its construction, particularly for polysubstituted derivatives. However, a groundbreaking photochemical strategy has emerged, enabling the efficient synthesis of complex azepanes from readily available nitroarenes.[1][2][3][4][5] This method, centered on the photochemical dearomative ring expansion of nitroarenes, offers a modular and streamlined two-step approach to this valuable class of N-heterocycles.[1][3][5]

This innovative strategy leverages the power of visible-light photochemistry to convert a planar, six-membered aromatic ring into a seven-membered saturated heterocyclic system.[1][3][5] The process is initiated by the photochemical conversion of a nitro group into a highly reactive singlet nitrene intermediate, which then orchestrates a skeletal editing of the aromatic ring.[1][2][3][5] This application note provides a comprehensive overview of this methodology, including a detailed mechanistic rationale, step-by-step experimental protocols, and critical safety considerations.

Mechanistic Insights: A Light-Induced Skeletal Rearrangement

The core of this synthetic strategy lies in a photochemical N-insertion reaction.[6] Upon irradiation with blue light, the nitroarene substrate is excited, leading to the formation of a singlet nitrene. This highly reactive intermediate undergoes a dearomative ring expansion, transforming the six-membered benzenoid framework into a seven-membered ring system.[1][3][5][6] The resulting intermediate is then trapped by an amine to form a 2-amino-3H-azepine.[2] A subsequent diastereoselective hydrogenation step reduces the unsaturated intermediate to the final polysubstituted azepane.[1][2][3]

The proposed mechanistic pathway for the conversion of nitrobenzenes into 3H-azepines is a key aspect of this transformation.[6] This process, mediated by blue light at room temperature, showcases the potential of photochemical methods to drive reactions that are challenging to achieve through traditional thermal chemistry.[1][3][5][7]

G cluster_photochemical Photochemical N-Insertion cluster_hydrogenation Reduction Nitroarene Substituted Nitroarene ExcitedState Excited State Nitroarene->ExcitedState Blue Light (hν) SingletNitrene Singlet Nitrene Intermediate ExcitedState->SingletNitrene Nitrene Formation RingExpansion Dearomative Ring Expansion SingletNitrene->RingExpansion Skeletal Editing AzepineIntermediate 2-Amino-3H-Azepine Intermediate RingExpansion->AzepineIntermediate Amine Trapping Hydrogenation Diastereoselective Hydrogenation AzepineIntermediate->Hydrogenation H₂, Catalyst Azepane Polysubstituted Azepane Hydrogenation->Azepane

Figure 1: Overall synthetic strategy for azepane synthesis. This diagram illustrates the two-step process, starting with the photochemical N-insertion of a nitroarene to form a 3H-azepine intermediate, followed by a hydrogenation step to yield the final azepane product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments in the photochemical synthesis of azepanes from nitroarenes.

Part 1: Photochemical Dearomative Ring Expansion

Materials and Equipment:

  • Substituted nitroarene

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Amine (e.g., p-methoxyphenylamine (PMP))

  • Photoreactor equipped with blue LEDs (e.g., 450 nm)[8]

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the substituted nitroarene (1.0 equiv) in the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the nitroarene.

  • Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture.

  • Photochemical Reaction: Place the reaction vessel in the photoreactor. Ensure the vessel is positioned to receive uniform irradiation from the blue LEDs.[8]

  • Irradiation: Irradiate the reaction mixture with blue light at room temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude 2-amino-3H-azepine intermediate can be purified by flash column chromatography on silica gel or used directly in the next step.

Part 2: Diastereoselective Hydrogenation

Materials and Equipment:

  • Crude or purified 2-amino-3H-azepine intermediate

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C))

  • Solvent (e.g., Methanol (MeOH) or Ethyl acetate (EtOAc))

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Filter agent (e.g., Celite®)

Procedure:

  • Preparation: Dissolve the 2-amino-3H-azepine intermediate in the chosen solvent in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude azepane can be purified by flash column chromatography on silica gel to afford the final product.

G cluster_workflow Experimental Workflow Start Start: Substituted Nitroarene Step1 Step 1: Dissolve in Anhydrous Solvent Start->Step1 Step2 Step 2: Degas with Inert Gas Step1->Step2 Step3 Step 3: Add Amine Step2->Step3 Step4 Step 4: Irradiate with Blue Light in Photoreactor Step3->Step4 Step5 Step 5: Reaction Monitoring (TLC/LC-MS) Step4->Step5 Step6 Step 6: Work-up and (optional) Purification Step5->Step6 Intermediate Intermediate: 2-Amino-3H-Azepine Step6->Intermediate Step7 Step 7: Dissolve in Solvent for Hydrogenation Intermediate->Step7 Step8 Step 8: Add Hydrogenation Catalyst Step7->Step8 Step9 Step 9: Hydrogenate under H₂ Pressure Step8->Step9 Step10 Step 10: Filter to Remove Catalyst Step9->Step10 Step11 Step 11: Concentrate and Purify Step10->Step11 End End: Polysubstituted Azepane Step11->End

Figure 2: Detailed experimental workflow for azepane synthesis. This flowchart outlines the key steps from the starting nitroarene to the final purified azepane product.

Substrate Scope and Quantitative Data

This photochemical dearomatization strategy has been shown to be applicable to a range of substituted nitroarenes, allowing for the synthesis of variously functionalized azepanes. The substitution pattern on the starting nitroarene directly translates to the substitution pattern on the resulting azepane, providing a predictable and modular approach to these complex scaffolds.[1]

EntryYield of 3H-Azepine (%)Overall Yield of Azepane (%)
1HHH8578
24-MeHH8275
34-OMeHH8881
44-ClHH7568
5H3-MeH8072
6HH2-Me7870

Table 1: Representative substrate scope and yields for the synthesis of polysubstituted azepanes. The yields are for the isolated products after purification. Data is representative and compiled from literature reports.

Safety Precautions: Handling Nitroaromatic Compounds and Photochemical Reactions

Chemical Hazards:

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They are also potentially explosive, especially when heated or subjected to shock.[9] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Solvents: The organic solvents used in this procedure are flammable. Ensure all operations are performed away from ignition sources.

Photochemical Reaction Hazards:

  • High-Intensity Light: The photoreactors used in this synthesis emit high-intensity visible light. Avoid direct eye exposure to the light source. Use appropriate shielding or enclosures for the photoreactor.

  • Heat Generation: Although the reaction is run at room temperature, the light source can generate heat. Ensure the photoreactor is equipped with a cooling system to maintain a constant temperature.

Hydrogenation Hazards:

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable. Perform hydrogenation in a designated area with appropriate safety measures, including a blast shield.

  • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably in an inert atmosphere.

By adhering to these safety guidelines, the photochemical synthesis of azepanes from nitroarenes can be performed safely and efficiently in a laboratory setting.

Conclusion: A Gateway to Unexplored Chemical Space

The photochemical dearomatization of nitroarenes represents a significant advancement in synthetic organic chemistry, providing a powerful and versatile tool for the construction of complex, three-dimensional azepane scaffolds.[10][11][12] This methodology, characterized by its mild reaction conditions and modularity, opens up new avenues for the exploration of previously inaccessible chemical space, with profound implications for drug discovery and development.[1][2] As the field of photochemistry continues to evolve, it is anticipated that this strategy will be further refined and expanded, solidifying its place as a cornerstone of modern heterocyclic synthesis.[7]

References

  • Photochemical dearomative skeletal modifications of heteroaromatics - ChemRxiv.
  • Photochemical dearomative skeletal modifications of heteroaromatics - PMC - NIH.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
  • Photochemical dearomative skeletal modifications of heteroaromatics - Chemical Society Reviews (RSC Publishing).
  • 4 Photochemical Dearomatization of Arenes.
  • Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines | Request PDF.
  • A Novel Photochemical Strategy for the Synthesis of Polysubstituted Azepanes from Nitroarenes - Benchchem.
  • The application prospects of photochemical organic synthesis-Shanghai 3S Technology.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | Request PDF - ResearchGate.
  • Development of a photochemical strategy to convert nitroarenes into... - ResearchGate.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed.
  • Photochemical Reactor Setup - Photoreactor Setup and Design - HepatoChem.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications.
  • Photoreactors - Sigma-Aldrich.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - Research Explorer - The University of Manchester.

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Method

Application Notes and Protocols: In Vitro Evaluation of 2-(2-Bromophenyl)azepane's Anticancer Activity

Introduction The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent investigations have highlighted the potential of novel azepine de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent investigations have highlighted the potential of novel azepine derivatives as anticancer agents, exhibiting antiproliferative effects through mechanisms such as cell cycle regulation and apoptosis induction.[1] This document provides a comprehensive guide for the initial in vitro screening and mechanistic evaluation of 2-(2-Bromophenyl)azepane, a novel compound with potential therapeutic value.

This guide is designed for researchers in oncology, drug discovery, and pharmacology. It outlines a logical, tiered approach, beginning with broad cytotoxicity screening to establish potency and progressing to more focused secondary assays to elucidate the mechanism of action. The protocols provided are robust and include critical insights into experimental design and data interpretation, ensuring the generation of reliable and reproducible results for preclinical drug development.[2][3]

Section 1: Compound and Cell Line Management

Handling and Preparation of 2-(2-Bromophenyl)azepane

Proper handling of the test compound is fundamental to experimental success. The following steps ensure consistency across all assays.

  • Solubilization: Due to the predicted lipophilic nature of the bromophenyl moiety, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM). Warm the solution gently (up to 37°C) and vortex to ensure complete dissolution.

  • Stock Solution Storage: Aliquot the stock solution into small volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the culture wells does not exceed 0.5% , as higher concentrations can induce cytotoxicity and confound results. A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

Selection and Maintenance of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a diverse range of cancer types to identify potential tissue-specific activity.[4] Cancer cell lines are a cornerstone of preclinical research due to their ease of handling and suitability for high-throughput analysis.[3]

Table 1: Recommended Panel of Human Cancer Cell Lines for Initial Screening

Cell LineCancer TypeGrowth PropertiesRationale
MCF-7 Breast (Adenocarcinoma)AdherentRepresents hormone-responsive breast cancer; widely characterized.[5]
MDA-MB-231 Breast (Adenocarcinoma)AdherentRepresents triple-negative breast cancer, often more aggressive.
A549 Lung (Carcinoma)AdherentA common model for non-small cell lung cancer.[6]
HeLa Cervical (Adenocarcinoma)AdherentA robust and rapidly proliferating cell line.
K562 Leukemia (CML)SuspensionRepresents a hematological malignancy.[7]
HepG2 Liver (Hepatoblastoma)AdherentA standard model for liver cancer studies.[5]

General Cell Culture Protocol: All cell culture work must be performed in a certified Class II biological safety cabinet using aseptic techniques to prevent microbial contamination.[8]

  • Maintain cell lines in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Regularly monitor cultures daily for confluence and medium color.[8]

  • For adherent cells, subculture when they reach 80-90% confluence using an appropriate dissociation agent like Trypsin-EDTA. Suspension cells should be subcultured to maintain optimal cell density as recommended by the supplier.

Section 2: Primary Screening: Determining Cytotoxicity

The initial goal is to determine if 2-(2-Bromophenyl)azepane reduces cancer cell viability and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). We describe two gold-standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[9][10][11]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock & Dilutions seed_plate Seed Cells into 96-Well Plate prep_cells Harvest & Count Cancer Cells prep_cells->seed_plate add_drug Add Compound Dilutions (Including Vehicle Control) seed_plate->add_drug incubate Incubate for 48-72 hours (37°C, 5% CO₂) add_drug->incubate add_reagent Add Assay Reagent (e.g., MTT or SRB) incubate->add_reagent develop Incubate & Solubilize add_reagent->develop read_plate Measure Absorbance (Spectrophotometer) develop->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve (log[Concentration] vs. Viability) calc_viability->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for spectrophotometric measurement.[9][12][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing 2x the desired final concentrations of 2-(2-Bromophenyl)azepane. Include wells for "untreated" and "vehicle control" (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Observe the formation of purple precipitate in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[10][11] This method is independent of metabolic activity.

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration: 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 515 nm on a microplate reader.[14]

Data Analysis: Calculating the IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Where Abs_Treated is the absorbance of the compound-treated well, Abs_Vehicle is the mean absorbance of the vehicle control wells, and Abs_Blank is the absorbance of wells with medium only.

  • Plot Dose-Response Curve: Plot percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism to calculate the precise IC50 value.[15][16] This parametric analysis is preferred for its statistical power.[17]

Table 2: Example Data Layout for IC50 Determination

Concentration (µM)log[Concentration]Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean (% Viability)
0 (Vehicle)-100.0100.0100.0100.0
0.1-1.098.599.197.998.5
10.085.286.584.785.5
101.051.349.850.550.5
501.722.423.121.922.5
1002.05.66.25.95.9

Section 3: Secondary Assays for Mechanistic Insight

If 2-(2-Bromophenyl)azepane demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to investigate how it is affecting the cancer cells.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[18]

G cluster_cell_states Cell States Detected by Annexin V / PI Assay healthy Healthy Cell Annexin V: Negative PI: Negative early_apoptosis Early Apoptotic Cell Annexin V: Positive PI: Negative healthy->early_apoptosis PS Flipping late_apoptosis Late Apoptotic / Necrotic Cell Annexin V:Positive PI:Positive early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Differentiating cell states using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(2-Bromophenyl)azepane at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze immediately using a flow cytometer.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation.[20] This assay uses PI to stoichiometrically stain cellular DNA.[21] The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[22]

G cluster_arrest Potential Arrest Points G1 G0 / G1 (2N DNA) S S Phase (>2N DNA) G1->S DNA Synthesis G2M G2 / M (4N DNA) S->G2M Growth G2M->G1 Mitosis arrest1 arrest2 arrest3

Caption: The mammalian cell cycle and potential arrest points.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 4: Summary and Interpretation of Results

The culmination of these assays provides a clear preliminary profile of the compound's anticancer activity. The data should be summarized for clear interpretation.

Table 3: Hypothetical Summary of In Vitro Activity for 2-(2-Bromophenyl)azepane

Cell LineIC50 (µM)Primary Mechanism (at 24h)Interpretation
MCF-7 8.545% increase in G2/M population; 30% increase in Annexin V+ cellsModerate potency. Induces both cell cycle arrest at the G2/M checkpoint and apoptosis.
MDA-MB-231 4.260% increase in Annexin V+ cells; minimal cell cycle changeHigh potency in this aggressive subtype. Primarily induces a strong apoptotic response.
A549 15.155% increase in G0/G1 population; minor apoptosisLower potency. Primarily cytostatic, causing cell cycle arrest in G0/G1, rather than being directly cytotoxic.
K562 > 50Not determinedThe compound is not effective against this leukemia cell line within the tested concentration range.

This multi-assay approach provides a robust foundation for further investigation. For instance, if significant G2/M arrest is observed, future studies could use Western blotting to probe the expression levels of key G2/M regulatory proteins like Cyclin B1 and CDK1. If strong apoptosis is detected, analysis of caspase activation (e.g., Caspase-3, -7, -9) would be a logical next step.[19] Similarly, qPCR can be employed to analyze changes in gene expression related to these cellular processes.[25][26]

References

  • MTT Assay Protocol. (n.d.). Roche. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Drug-adapted cancer cell lines as preclinical models of acquired resistance. (2018). Cancer Drug Resistance. Retrieved from [Link]

  • Cell culture techniques for cancer research. (2018). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Gene Expression Detection Assay for Cancer Clinical Use. (2018). Journal of Clinical Medicine. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Methods in Molecular Biology. Retrieved from [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

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  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2024). ResearchGate. Retrieved from [Link]

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  • Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • In vitro cytotoxicity of different human cancer cell lines... (n.d.). ResearchGate. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-(2-Bromophenyl)azepane as a Versatile Scaffold for Novel Glycosidase Inhibitor Development

Introduction: The Rationale for Azepane Scaffolds in Glycosidase Inhibition Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their critical roles in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Azepane Scaffolds in Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their critical roles in various physiological and pathological processes, including digestion, lysosomal homeostasis, and viral replication, have made them attractive targets for therapeutic intervention.[1][2] Lysosomal storage diseases (LSDs), such as Gaucher and Fabry disease, are characterized by deficient activity of specific lysosomal glycosidases, leading to the accumulation of undigested substrates.[2][3] Furthermore, inhibitors of enzymes like α-glucosidase are established treatments for type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia.[1][4]

The development of potent and selective glycosidase inhibitors is a cornerstone of drug discovery in these areas. Iminosugars, which are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are a well-established class of glycosidase inhibitors. The seven-membered azepane ring system has emerged as a "privileged scaffold" in medicinal chemistry, offering a three-dimensional architecture that can be strategically functionalized to mimic the transition state of glycosidic cleavage.[5][6] Polyhydroxylated azepanes have demonstrated potent and selective inhibition against various glycosidases, including β-N-acetylglucosaminidase, β-glucosidase, and α-fucosidase.[7][8]

This guide focuses on the prospective use of 2-(2-Bromophenyl)azepane as a novel, versatile starting point for the development of a new generation of glycosidase inhibitors. The rationale is twofold:

  • Structural Versatility: The azepane core provides the foundational iminosugar-like structure.

  • Facile Derivatization: The 2-bromophenyl group serves as a chemical handle for introducing diverse functionalities through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for rapid exploration of the chemical space around the core, which is essential for optimizing potency and selectivity.

This document provides a comprehensive framework for researchers, from the synthesis of the core scaffold and its derivatives to detailed protocols for their biochemical evaluation.

Synthetic Strategy: From Core Scaffold to Diversified Library

The synthesis of functionalized azepanes can be approached through various methods, including the dearomative ring expansion of nitroarenes or multi-step cyclization strategies.[9][10] Here, we propose a plausible synthetic workflow to obtain the 2-(2-Bromophenyl)azepane scaffold and subsequently diversify it to generate a library of potential glycosidase inhibitors.

Proposed Synthesis of the 2-(2-Bromophenyl)azepane Core

The synthesis begins with commercially available starting materials and employs standard organic chemistry transformations. The key is the construction of the seven-membered ring, which can be achieved through methods like reductive amination followed by cyclization.

G cluster_0 Part A: Synthesis of Core Scaffold cluster_1 Part B: Diversification via Cross-Coupling A 2-Bromobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B 6-Aminohexanoic acid B->C D N-(6-Carboxyhexyl)-2-bromobenzylamine C->D E Intramolecular Amide Formation (e.g., DCC, DMAP) D->E F Lactam Intermediate E->F G Reduction (e.g., LiAlH4) F->G H 2-(2-Bromophenyl)azepane (Core Scaffold) G->H I Aryl Boronic Acids (Suzuki Coupling) H->I Pd Catalyst J Terminal Alkynes (Sonogashira Coupling) H->J Pd/Cu Catalysts K Amines (Buchwald-Hartwig) H->K Pd Catalyst L Diversified Library of Azepane Derivatives I->L J->L K->L

Caption: Proposed synthetic workflow for 2-(2-Bromophenyl)azepane.

Protocol: Synthesis of 2-(2-Bromophenyl)azepane (Core Scaffold)

This protocol is a representative example and may require optimization.

  • Reductive Amination:

    • To a solution of 2-bromobenzaldehyde (1.0 eq) and 6-aminohexanoic acid (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(6-carboxyhexyl)-2-bromobenzylamine. Causality: This step forms the linear precursor containing both the amine and carboxylic acid functionalities required for the subsequent cyclization.

  • Intramolecular Amide Formation (Cyclization):

    • Dissolve the crude product from the previous step in DCM.

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature for 24 hours.

    • Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the lactam intermediate. Causality: DCC is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine, forming the seven-membered lactam ring.

  • Lactam Reduction:

    • Carefully add the lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.

    • Reflux the mixture for 8 hours.

    • Cool to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to yield 2-(2-Bromophenyl)azepane . Causality: LiAlH₄ is a powerful reducing agent that converts the amide carbonyl of the lactam to a methylene group, yielding the desired azepane ring.

  • Characterization (Self-Validation):

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure purity and structural integrity before proceeding to diversification and biological testing.

Biochemical Evaluation: Screening for Glycosidase Inhibition

Once a library of 2-(2-Bromophenyl)azepane derivatives is synthesized, the next critical step is to evaluate their inhibitory activity against the target glycosidase(s). A common and robust method is a colorimetric or fluorometric assay using a synthetic substrate.

Principle of the α-Glucosidase Inhibition Assay

This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for α-glucosidase. The enzyme cleaves pNPG to release glucose and p-nitrophenol, which is a chromophore with a strong absorbance at 405 nm. An effective inhibitor will reduce the rate of p-nitrophenol formation.[11][12]

G A Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds, Control) B Dispense Compounds & Controls into 96-well Plate A->B C Add α-Glucosidase Solution to Each Well B->C D Pre-incubate (e.g., 15 min at 37°C) C->D E Initiate Reaction (Add pNPG Substrate) D->E F Incubate (e.g., 30 min at 37°C) E->F G Stop Reaction (e.g., Add Na2CO3) F->G H Read Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Values H->I

Caption: Workflow for the α-Glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer (KPB), pH 7.0.

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL) in the phosphate buffer.[12]

    • Substrate Solution: Prepare a 1.25 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.[12]

    • Test Compounds: Prepare stock solutions of the synthesized azepane derivatives in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Positive Control: Prepare a solution of a known inhibitor, such as acarbose, for comparison.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution (or buffer for the 100% activity control, and positive control).

    • Add 50 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃). Causality: The basic solution denatures the enzyme, stopping the reaction, and ensures the p-nitrophenol is in its phenolate form, which is maximally colored.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Controls (Self-Validation):

    • 100% Activity Control: Contains buffer instead of the test compound.

    • Blank Control: Contains buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.

    • Positive Control: Contains a known inhibitor (e.g., acarbose) to validate the assay's responsiveness.

Data Analysis and Structure-Activity Relationship (SAR)

The primary goal of creating a library of compounds is to understand how structural modifications affect biological activity. This is known as the Structure-Activity Relationship (SAR).

Calculation of IC₅₀

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.

Hypothetical SAR Data Table

To guide the drug development process, the data should be organized to facilitate comparisons. The table below presents hypothetical data for a series of 2-(Aryl)azepane derivatives, illustrating how modifications to the aryl group could influence inhibitory potency against α-glucosidase.

Compound IDR-Group (at 2-position of phenyl ring)IC₅₀ (µM) vs. α-GlucosidaseNotes
AZ-01 -Br (Scaffold)> 200Starting point, minimal activity.
AZ-02 -OH85.6Introduction of H-bond donor improves activity.
AZ-03 -OCH₃120.3Methoxy group is less effective than hydroxyl.
AZ-04 -COOH45.2Carboxylic acid significantly improves potency, potentially mimicking the substrate's carboxylate.
AZ-05 -NH₂72.1Amine group provides a moderate increase in activity.
AZ-06 -Phenyl155.8Bulky, non-polar group is not well tolerated.
Acarbose (Positive Control)58.8[4]Reference standard.

This data is for illustrative purposes only.

From this hypothetical data, a medicinal chemist could infer that introducing hydrogen-bonding functionalities, particularly acidic groups like a carboxylic acid, at the 2-position of the phenyl ring is a favorable strategy for increasing the potency of this azepane series against α-glucosidase.[13][14]

Conclusion and Future Directions

The 2-(2-Bromophenyl)azepane scaffold represents a promising and largely unexplored starting point for the development of novel glycosidase inhibitors. Its synthetic tractability allows for rapid diversification, enabling a thorough investigation of the structure-activity relationships required to optimize potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical screening, and data analysis necessary to advance these compounds from initial hits to potential lead candidates for treating diseases such as diabetes and lysosomal storage disorders. Future work should focus on exploring a wider range of substitutions, performing enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), and eventually evaluating promising candidates in cell-based and in vivo models.

References

  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2005). C2-symmetrical tetrahydroxyazepanes as inhibitors of glycosidases and HIV/FIV proteases. Tetrahedron: Asymmetry, 16(1), 119-131.
  • Ghavami, A., et al. (2014). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Carbohydrate research, 389, 84-91. [Link]

  • Khan, K. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][7][8]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Molecules, 27(22), 8047. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]

  • Wang, D., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 583-603. [Link]

  • Zeng, L., et al. (2017). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC advances, 7(59), 37096-37105. [Link]

  • Liu, S. K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 648011. [Link]

  • Singh, P., & Kumar, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Sichaem, J., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(16), 4991. [Link]

  • Wang, Y., et al. (2021). Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. Molecules, 26(23), 7338. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Khan, K. M., et al. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][7][8]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 26(10), 3004. [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. [Link]

  • Olalere, O. A., et al. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents. Jundishapur Journal of Natural Pharmaceutical Products, 18(4), e139988. [Link]

  • Wang, D., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Marques, A. R. A., & Saftig, P. (2019). CNS-Targeting Therapies for Lysosomal Storage Diseases: Current Advances and Challenges. Frontiers in Molecular Neuroscience, 12, 29. [Link]

  • Olalere, O. A., et al. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents. ResearchGate. [Link]

  • Parenti, G., et al. (2020). Molecular Mechanisms in Lysosomal Storage Diseases: From Pathogenesis to Therapeutic Strategies. International Journal of Molecular Sciences, 21(23), 9226. [Link]

  • Wang, D., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Firoozpour, L., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4330. [Link]

  • T-Thienprasert, A., et al. (2020). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Walailak Journal of Science and Technology (WJST), 17(8), 819-827. [Link]

  • Reymond, J. L., et al. (2014). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 57(21), 8826-8834. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in photochemical azepine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for photochemical azepine synthesis. This resource, designed by our team of application scientists, provides...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for photochemical azepine synthesis. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction yields. We understand the nuances of photochemical reactions and aim to provide you with the expertise and practical guidance needed for success in your synthetic endeavors.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve the issue.

Question 1: My reaction mixture is turning dark or black, and the yield of the desired azepine is very low. What is happening and how can I prevent it?

Answer:

A dark or black reaction mixture is a common observation in photochemical reactions and often indicates product decomposition or the formation of polymeric byproducts. This is a significant issue as it not only reduces the yield of your desired azepine but also complicates purification.

Causality:

The primary cause of this issue is often over-irradiation or secondary photolysis. The desired azepine product itself can absorb light at the same wavelength used for the reaction, leading to its decomposition into undesired products.[1][2] Additionally, highly reactive intermediates, if not efficiently trapped, can lead to polymerization.

Troubleshooting Protocol:

  • Reduce Irradiation Time: The most straightforward approach is to perform a time-course study. Set up several small-scale reactions and stop them at different time points (e.g., 30 min, 1h, 2h, 4h). Analyze the crude reaction mixture by a suitable method (e.g., 1H NMR, LC-MS) to determine the optimal irradiation time that maximizes the formation of the azepine while minimizing its decomposition.

  • Employ a Continuous Flow Reactor: A continuous flow setup is highly effective in preventing over-irradiation.[2][3] In a flow reactor, the reactants are continuously pumped through a narrow, irradiated tube, ensuring uniform irradiation and a precisely controlled residence time. This minimizes the exposure of the product to the light source, thus preventing secondary photolysis.[2]

    • Experimental Protocol: Setting up a Continuous Flow Photoreactor

      • Reactor Tubing: Use a transparent, inert tubing material such as FEP (fluorinated ethylene polymer).[2] The narrow diameter of the tubing ensures excellent light penetration.

      • Light Source: Wrap the tubing around a medium-pressure mercury lamp. A Pyrex filter is recommended to block high-energy UV radiation that can promote product decomposition.[2]

      • Pumping System: Use a reliable HPLC pump to ensure a constant and reproducible flow rate.

      • Temperature Control: A cooling system is crucial to dissipate the heat generated by the lamp and maintain a constant reaction temperature.

      • Back-Pressure Regulator: To prevent bubble formation from the nitrogen gas evolved during the reaction, a back-pressure regulator should be installed at the outlet of the reactor.[2]

  • Filter the Light Source: If you are using a broad-spectrum lamp, consider using a filter to select for the wavelength that is most effective for the azide decomposition while being minimally absorbed by the azepine product.

Troubleshooting Workflow:

start Low Yield & Dark Mixture check_time Perform Time-Course Study start->check_time is_optimal Optimal Time Found? check_time->is_optimal use_optimal_time Use Optimal Irradiation Time is_optimal->use_optimal_time Yes consider_flow Consider Continuous Flow Reactor is_optimal->consider_flow No success Improved Yield & Purity use_optimal_time->success implement_flow Implement Flow Chemistry Setup consider_flow->implement_flow implement_flow->success

Caption: Troubleshooting workflow for low yields and product decomposition.

Question 2: My starting aryl azide is consumed, but I am isolating a significant amount of an azo compound instead of the desired azepine. How can I favor the formation of the azepine?

Answer:

The formation of azo compounds is a well-known side reaction in the photochemical synthesis of azepines from aryl azides.[2] This side product arises from the triplet state of the nitrene intermediate, and minimizing its formation is key to achieving a high yield of the desired azepine.

Causality:

Upon photolysis, the aryl azide forms a highly reactive singlet nitrene.[4] This singlet nitrene can undergo the desired ring expansion to form the azepine. However, it can also undergo intersystem crossing (ISC) to the more stable triplet nitrene.[2] The triplet nitrene does not typically lead to the desired azepine but can dimerize to form the corresponding azo compound.[2]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can influence the rate of intersystem crossing. Protic solvents, such as methanol or ethanol, can sometimes favor the desired singlet pathway. However, the optimal solvent is often substrate-dependent. A solvent screen is recommended. For ortho-substituted aryl azides, 1,4-dioxane has been shown to be effective, while for para-substituted azides, ethanol may be a better choice.[5]

  • Use of Sensitizers or Quenchers (Advanced):

    • Triplet Sensitizers: In some photochemical reactions, a triplet sensitizer is used to promote the formation of a triplet excited state.[6] In this case, you want to avoid conditions that would promote the triplet state of the nitrene. Therefore, ensure your solvent and starting materials are free from impurities that could act as triplet sensitizers.

    • Triplet Quenchers: Conversely, a triplet quencher is a molecule that can accept the energy from a triplet state, deactivating it.[7] While not commonly reported for this specific reaction, the addition of a known triplet quencher could be explored in challenging cases.

  • Concentration Effects: The dimerization of the triplet nitrene to form the azo compound is a bimolecular process. Therefore, running the reaction at a lower concentration can disfavor this side reaction.

Reaction Mechanism Overview:

ArylAzide Aryl Azide SingletNitrene Singlet Nitrene ArylAzide->SingletNitrene TripletNitrene Triplet Nitrene SingletNitrene->TripletNitrene Intersystem Crossing (ISC) Azepine Azepine (Desired Product) SingletNitrene->Azepine Ring Expansion AzoCompound Azo Compound (Side Product) TripletNitrene->AzoCompound Dimerization

Caption: Competing pathways in photochemical azepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best light source for my photochemical azepine synthesis?

A1: The choice of light source is critical. Medium-pressure mercury lamps are commonly used as they have a broad emission spectrum.[2] However, it is often beneficial to use a Pyrex filter to remove high-energy UV light (<300 nm) which can cause product degradation.[2] For some substrates, visible light, such as from blue LEDs, can be effective and may offer higher selectivity.[8] The optimal wavelength depends on the absorption spectrum of your specific aryl azide.

Q2: How does the concentration of the aryl azide affect the reaction?

A2: The concentration of the aryl azide can have a significant impact on the reaction outcome. Higher concentrations can lead to an increased rate of side reactions, such as the dimerization of the triplet nitrene to form an azo compound.[2] It can also lead to issues with light penetration, where the solution becomes too opaque for efficient irradiation. A typical starting concentration to explore is in the range of 0.01-0.05 M.[2][5]

Q3: My azepine product is unstable during purification. What can I do?

A3: Azepines can be sensitive to both heat and acid.[9] When performing column chromatography, it is advisable to use a neutral stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent). Avoid prolonged exposure to ambient light and heat. It is often best to use the crude product directly in the next step if possible, or to purify it quickly and store it at a low temperature in the dark.

Q4: How do substituents on the aromatic ring of the aryl azide affect the reaction?

A4: Substituents have a profound electronic and steric effect. Electron-withdrawing groups on the aryl azide can sometimes lead to higher yields of the azepine.[2] Conversely, electron-donating groups may favor other reaction pathways.[5] The position of the substituent is also crucial, with ortho- and para-substituted azides sometimes requiring different optimal solvent conditions.[5]

Data Summary

Table 1: Influence of Solvent on Azepine Synthesis from Aryl Azides

SolventPolarity (Dielectric Constant)Typical ObservationsReference
1,4-Dioxane2.2Good for some ortho-substituted aryl azides.[5]
Ethanol24.6Favorable for some para-substituted aryl azides.[5]
Tetrahydrofuran (THF)7.6Commonly used, can be effective but may require optimization.[8]
Toluene2.4Less polar, may be suitable for certain substrates.[8]
Acetonitrile37.5Polar aprotic, can influence reaction pathway.[10]

References

  • Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129.
  • Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. PMC, 7, 1124–1129.
  • Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129.
  • Wearing, E. (2022). Photochemical Azetine Synthesis. YouTube.
  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Slideshare. (2020). Synthesis and reactions of Seven membered heterocycle-Azepines.
  • Khalid M. Darwish, Nafisa I. Al-Tarbali. (2025). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Alcázar, J., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • Giricheva, M. A., & Budruev, A. V. (2024). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines.
  • Mailloux, M. J., et al. (2021). Azepine synthesis. Organic Chemistry Portal.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Kaur, J., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Li, Y., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC.
  • Dr. Basavaraj S. Kalshetti. (2020). Synthesis and reactions of Azepine. YouTube.
  • Ossila. (n.d.). What is a Photosensitizer?
  • Barner-Kowollik, C., et al. (2026). Revealing the Wavelength Dependence of Photochemical Reactions: Cutting-Edge Research in the Teaching Lab.
  • Feringa, B. L., et al. (n.d.).
  • Fiveable. (n.d.).
  • Dell'Amico, L., et al. (n.d.).
  • Kaur, J., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Kappe, C. O., et al. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. PMC.
  • Fagnoni, M., et al. (2025). Effects of solvent, excitation wavelength, and concentration on the photobehavior of some diazonaphthoquinones.
  • Gitterman, A. I., et al. (2023).
  • D'Onofrio, A., et al. (2014).
  • Wikipedia. (n.d.). Quantum yield.
  • Abou-Zied, F. (n.d.). THE EFFECT OF SOLVENT ON SILICON AND GERMANIUM RHODAMINES AND SYNTHESIS OF THE AQP4EX C-TERMINUS EXTENSION PEPTIDE. WSU Research Exchange.
  • El-Sayed, M. Y., et al. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. NIH.
  • Samphina Academy. (n.d.).
  • It's Chemistry Time. (2022). Definition +Derivation + High&low Quantum Yield #mscchemistrynotes #photochemistry. YouTube.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Alcázar, J., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.

Sources

Optimization

Managing stereoselectivity in 2-substituted azepane reactions

Topic: Managing Stereoselectivity in 2-Substituted Azepane Reactions Reference ID: AZP-PROTO-024 Status: Active Maintainer: Senior Application Scientist (Synthesis Division) Introduction: The "Medium Ring" Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Stereoselectivity in 2-Substituted Azepane Reactions

Reference ID: AZP-PROTO-024 Status: Active Maintainer: Senior Application Scientist (Synthesis Division)

Introduction: The "Medium Ring" Challenge

Welcome to the Azepane Synthesis Support Center. If you are here, you have likely realized that 7-membered rings (azepanes) do not behave like their 5- and 6-membered counterparts (pyrrolidines and piperidines).

The Core Problem: Azepanes suffer from significant conformational flexibility. Unlike the rigid chair of a piperidine or the envelope of a pyrrolidine, the azepane ring exists in a flux of twist-chair and twist-boat conformations. This "floppiness" leads to two primary failure modes in stereoselective synthesis:

  • Poor Facial Discrimination: Reagents cannot distinguish between the re and si faces effectively because the ring shielding is inconsistent.

  • Transannular Interactions: Substituents at C3, C4, or C5 can unexpectedly interfere with reaction centers at C2 due to ring folding.

This guide addresses these issues through three specific modules designed to troubleshoot and correct your synthetic workflows.

Module 1: -Lithiation & Substitution

Context: You are attempting to install a substituent at the C2 position of an N-Boc-azepane using organolithium chemistry (the "Beak Methodology").

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Enantiomeric Ratio (er < 80:20) Conformational Leakage: The standard s-BuLi/(-)-sparteine complex fails to rigidly lock the 7-membered lithio-species, unlike in pyrrolidines.Switch to Dynamic Thermodynamic Resolution (DTR). Use a 2-stannyl precursor. The lithiated intermediate will equilibrate to the thermodynamic minimum before trapping.
No Reaction / SM Recovery Aggregated Species: The 7-membered ring sterics prevent the organolithium aggregate from breaking down to the reactive monomer.Add Diamine Additives. Switch from sparteine to TMEDA or O’Brien’s diamine to break aggregates, or increase temperature slightly to -60°C (with caution).

-Elimination (Ring Opening)
Temperature Too High: Azepane carbanions are less stable than pyrrolidines.Strict Cryogenics. Maintain internal temperature below -78°C. Ensure quenching happens at -78°C before warming.
Q&A: The "Coldham" Protocol (DTR)

Q: Why did my kinetic resolution with (-)-sparteine fail? A: Kinetic resolution relies on the difference in rates of deprotonation between enantiomers. In azepanes, the barrier to ring inversion is low. The chiral ligand (sparteine) cannot impose a sufficient energy difference between the transition states of the two enantiomers.

Q: How do I perform a Dynamic Thermodynamic Resolution (DTR)? A: Instead of trying to deprotonate a plain azepane selectively, you start with a racemic 2-tributylstannyl azepane. Upon adding n-BuLi, the tin-lithium exchange generates the


-lithio species. Because the C-Li bond is labile, the two diastereomeric lithio-species equilibrate. The "syn" complex (where Li is coordinated to the Boc carbonyl) is thermodynamically preferred.

Protocol:

  • Precursor: Synthesize rac-N-Boc-2-(tributylstannyl)azepane.

  • Exchange: Dissolve in Et₂O (0.1 M). Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 equiv). Stir for 30-60 minutes to allow equilibration to the thermodynamic diastereomer.

  • Trapping: Add electrophile (E+) rapidly.

  • Result: High diastereoselectivity (syn-substitution).

Workflow Visualization: Lithiation Pathways

LithiationPathways cluster_0 Recommended Route (DTR) Start N-Boc Azepane (Unsubstituted) KR Kinetic Resolution (s-BuLi / Sparteine) Start->KR Fail Low Selectivity (Due to Ring Flex) KR->Fail Common Outcome Stannyl 2-Stannyl Precursor (Racemic) Li_Exchange Sn-Li Exchange (n-BuLi, -78°C) Stannyl->Li_Exchange Equilib Thermodynamic Equilibration Li_Exchange->Equilib Fast Trap Electrophile Trap Equilib->Trap Stereodefined Li-Species Success High er/dr Product Trap->Success

Caption: Comparison of Kinetic Resolution (often fails for azepanes) vs. Dynamic Thermodynamic Resolution (DTR) using stannyl precursors.

Module 2: Ring-Closing Metathesis (RCM)

Context: You are building the azepane ring from an acyclic diene precursor.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Dimerization (Intermolecular) Concentration Too High: 7-membered ring formation is entropically disfavored compared to 5/6 rings.High Dilution. Run RCM at < 5 mM . Alternatively, use "Pseudo-dilution" (slow addition of catalyst/substrate over 4-8 hours).
Isomerization (Alkene Migration) Ruthenium Hydride Formation: The catalyst is decomposing or reacting with protic impurities.Add Benzoquinone. Add 10 mol% 1,4-benzoquinone to scavenge ruthenium hydrides. Ensure solvent is strictly degassed.
Stalled Conversion Non-productive Chelation: A polar group (amine/alcohol) is coordinating to the Ru center.Lewis Acid Additive. Add Ti(OiPr)₄ to sequester the polar group, or protect the nitrogen as a bulky carbamate/sulfonamide (e.g., N-Ts or N-Ns).
Q&A: Stereocontrol in RCM

Q: Can I control the stereochemistry during the RCM step? A: Generally, no . While asymmetric RCM exists, it is unreliable for 7-membered rings. Strategy: You must establish your stereocenters before cyclization. Use the "Chiral Pool" approach (starting from amino acids or sugars) to set the stereochemistry in the acyclic diene. The RCM merely closes the loop.

Q: How do I handle the resulting alkene? A: The RCM product contains a C4-C5 double bond.

  • To keep it: Use it for further functionalization (epoxidation/dihydroxylation).

  • To remove it: Hydrogenation (H₂/Pd-C). Warning: This step can scramble stereochemistry if the ring adopts a conformation that exposes the "wrong" face. Use a directing group (e.g., a homoallylic alcohol) and a directed hydrogenation catalyst (Crabtree’s catalyst) if specific diastereoselectivity is required.

Workflow Visualization: RCM Strategy

RCMStrategy Precursor Acyclic Diene (Stereocenters Pre-installed) Conditions RCM Conditions (Grubbs II / Zhan 1B) Precursor->Conditions Conc_Check Is Concentration < 5mM? Conditions->Conc_Check Dimer Dimerization (Impurity) Conc_Check->Dimer No Cyclic Unsaturated Azepane (C4=C5 Alkene) Conc_Check->Cyclic Yes Funct Functionalization (Epoxidation/Dihydroxylation) Cyclic->Funct Reduct Reduction (H2) Cyclic->Reduct

Caption: RCM workflow emphasizing the critical concentration parameter to avoid dimerization.

Module 3: Conformational Analysis

Context: You have synthesized a product but the NMR is messy or the stereochemical assignment is ambiguous.

The "Fluorine Lock" Effect

Recent research suggests that introducing a single fluorine atom can bias the azepane ring into a specific conformation due to the gauche effect and dipole minimization.

  • Application: If your azepane is too flexible for biological binding or analysis, consider synthesizing the 4-fluoro or 5-fluoro analog. This often "locks" the ring into a defined chair-twist, sharpening NMR signals and potentially improving potency.

NMR Diagnostic Protocol
  • Run 1H NMR at 25°C. If peaks are broad, you have coalescence (conformational exchange on the NMR timescale).

  • Run VT-NMR (Variable Temperature).

    • Cool to -40°C: This usually "freezes" the conformers. You may see two distinct sets of signals (major/minor conformers).

    • Heat to +60°C: This induces rapid exchange. Signals will sharpen and average out.

  • NOE Analysis: Perform NOESY at the low temperature (-40°C) to determine the relative stereochemistry of the "frozen" major conformer.

References

  • Coldham, I., & Leonori, D. (2008). Dynamic Thermodynamic Resolution of 2-Lithioazepanes. Journal of Organic Chemistry.

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.

  • O'Brien, P. (2008). Chiral Lithium Amide Bases for the Enantioselective Functionalisation of Heterocycles. Chemical Communications.

  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.

  • Lundgren, S., et al. (2011). Conformational Analysis of Substituted Azepanes. Chemistry - A European Journal.

Sources

Troubleshooting

Technical Support Center: Synthesis of Dibenzo[b,f]azepines

A Guide for Researchers, Scientists, and Drug Development Professionals The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antidepressants, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antidepressants, anticonvulsants, and anxiolytics.[1] Its unique three-dimensional structure allows for interaction with a wide array of biological targets.[2] However, transitioning the synthesis of these complex tricyclic systems from laboratory scale to pilot or industrial production is often fraught with challenges. This guide provides practical, in-depth solutions to common scalability issues encountered during the synthesis of dibenzo[b,f]azepines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for dibenzo[b,f]azepines and which are most amenable to scale-up?

A1: Several synthetic strategies exist, with varying degrees of scalability.

  • Classical Methods (e.g., from Iminostilbene): Traditional routes often start from 10,11-dihydro-5H-dibenzo[b,f]azepine (iminobibenzyl) or 5H-dibenzo[b,f]azepine (iminostilbene).[3] For instance, the synthesis of the well-known drug carbamazepine often starts from iminostilbene.[4][5] While these routes are well-established, they can involve harsh reaction conditions, such as high temperatures for dehydrogenation, which can be challenging to manage on a large scale.[6]

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination have emerged as powerful and versatile tools for constructing the dibenzo[b,f]azepine core.[3][7] These reactions often offer milder conditions and greater functional group tolerance, making them attractive for complex targets. However, catalyst cost, loading, and removal can be significant hurdles in large-scale production.

  • Ring Expansion Strategies: Ring expansion reactions, such as the Wagner-Meerwein rearrangement, provide another avenue to the dibenzo[b,f]azepine skeleton.[8] These methods can be effective but may require specific precursors and carefully controlled conditions to avoid side reactions.

  • Ullmann Condensation: This classical copper-catalyzed coupling reaction is also employed for the synthesis of dibenzo[b,f]azepines. While often requiring high temperatures, it can be a cost-effective alternative to palladium-catalyzed methods for certain substrates.

For scalability, a convergent synthesis that minimizes the number of linear steps and avoids problematic reagents or extreme conditions is generally preferred. One-pot or domino reactions, such as a combined Mizoroki-Heck and Buchwald-Hartwig process, can also be highly efficient on a larger scale.[3][7]

Q2: I'm observing a significant drop in yield when I scale up my dibenzo[b,f]azepine synthesis. What are the likely culprits?

A2: A decrease in yield upon scale-up is a common issue and can stem from several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

  • Changes in Reagent Addition Rates: The rate of addition of a critical reagent can significantly impact the reaction profile. What works on a small scale may lead to exotherms or side product formation when reagents are added too quickly on a larger scale.

  • Impurities in Starting Materials: The impact of minor impurities in starting materials can be magnified at a larger scale, potentially poisoning catalysts or participating in side reactions.

  • Phase Transfer Issues: In heterogeneous reactions, inefficient mixing can hinder the interaction between reactants in different phases, slowing down the reaction rate and leading to incomplete conversion.

Q3: What are the key safety considerations when scaling up the synthesis of dibenzo[b,f]azepines?

A3: Safety is paramount in process chemistry. Key considerations include:

  • Thermal Hazards: Many of the reactions involved can be exothermic. A thorough understanding of the reaction calorimetry is essential to ensure that the heat generated can be safely managed by the cooling capacity of the reactor.

  • Reagent Toxicity and Handling: Many reagents used in these syntheses, such as organometallic catalysts and hazardous solvents, require specialized handling procedures.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Appropriate pressure relief systems must be in place.

  • Work-up and Purification Hazards: The handling of large volumes of flammable solvents during extraction and chromatography poses a significant fire risk.

Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps Causality
Catalyst Deactivation 1. Ensure rigorous exclusion of air and moisture using inert gas (argon or nitrogen).2. Use freshly distilled and degassed solvents.3. Consider using a more robust catalyst system (e.g., a more electron-rich phosphine ligand).Palladium catalysts, particularly in the Pd(0) active state, are sensitive to oxidation. Phosphine ligands can also be oxidized.
Incorrect Ligand Choice 1. Screen a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate.2. Ensure the correct palladium-to-ligand ratio is maintained.The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand depends on the electronic and steric properties of the substrates.
Base Incompatibility or Insufficient Strength 1. Experiment with different bases (e.g., NaOtBu, K3PO4, Cs2CO3).2. Ensure the base is finely powdered and dry for solid bases.The base is critical for the deprotonation of the amine and regeneration of the active catalyst. The choice of base can also influence the solubility of reaction components.
Poor Substrate Solubility 1. Increase the reaction temperature (if thermally stable).2. Use a co-solvent to improve solubility.3. Consider a different solvent system altogether.Poor solubility can lead to a slow reaction rate and incomplete conversion.
Problem 2: Formation of Impurities
Impurity Type Potential Cause Troubleshooting & Mitigation Mechanistic Insight
Over-alkylation/arylation Excess electrophile or prolonged reaction time.Carefully control the stoichiometry of the electrophile. Monitor the reaction progress closely by TLC or HPLC and quench the reaction upon completion.The product amine can sometimes be more nucleophilic than the starting amine, leading to a second reaction.
Homocoupling of Aryl Halides Inefficient oxidative addition or reductive elimination.Optimize the ligand and reaction temperature. In some cases, adding a small amount of a reducing agent can be beneficial.This side reaction is often promoted by high temperatures and can be a sign of catalyst decomposition.
Smiles Rearrangement Presence of a strong base and a suitable nucleophile and leaving group.[9]Use a milder base or protect the susceptible functional group. Lowering the reaction temperature can also disfavor this rearrangement.The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.
Acridine Byproducts High reaction temperatures during ring expansion reactions.[3][7]Perform the reaction at a lower temperature, even if it requires longer reaction times.[3][7]At elevated temperatures, alternative cyclization and aromatization pathways can become competitive.
Problem 3: Difficult Purification
Issue Potential Cause Recommended Solution Rationale
Residual Palladium Catalyst Incomplete removal after reaction.1. Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-based scavengers).2. Perform a filtration through a pad of Celite® or silica gel.3. Consider using a biphasic reaction system for easier catalyst separation.Residual palladium can be toxic and can interfere with subsequent reactions or the final product's stability.
Co-eluting Impurities Similar polarity to the desired product.1. Optimize the chromatography conditions (e.g., different solvent system, gradient elution).2. Consider recrystallization of the crude product before chromatography.3. If possible, convert the impurity into a more easily separable derivative.Recrystallization can be a highly effective and scalable purification technique if a suitable solvent system can be found.
Product Insolubility The product precipitates during work-up.1. Use a larger volume of solvent for extraction.2. Perform the work-up at an elevated temperature (if the product is stable).3. Consider a "direct isolation" procedure where the product is crystallized directly from the reaction mixture.This can simplify the purification process and reduce solvent waste.

Detailed Protocols for Scalable Synthesis

Protocol 1: Scalable Buchwald-Hartwig Amination for Dibenzo[b,f]azepine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Reaction Setup

  • To a clean, dry, and inerted reactor, add the aryl halide (1.0 eq), the amine (1.1 eq), and a suitable phosphine ligand (e.g., XPhos, 1-5 mol%).

  • Add a palladium source (e.g., Pd2(dba)3, 0.5-2.5 mol%).

  • Add a dry, finely powdered base (e.g., NaOtBu, 2.0-3.0 eq).

  • Add a degassed, anhydrous solvent (e.g., toluene, dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).

Step 2: Reaction Execution

  • Begin stirring the mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude dibenzo[b,f]azepine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, toluene).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Process Visualization

Troubleshooting Workflow for Low Yield in Dibenzo[b,f]azepine Synthesis

G Troubleshooting Workflow for Low Yield start Low Yield Observed in Scale-up check_reaction Reaction Monitoring Data (TLC, HPLC, NMR) start->check_reaction incomplete_conv Incomplete Conversion? check_reaction->incomplete_conv impurity_formation Significant Impurity Formation? incomplete_conv->impurity_formation No check_conditions Review Reaction Conditions incomplete_conv->check_conditions Yes identify_impurities Identify Impurity Structure (MS, NMR) impurity_formation->identify_impurities Yes yield_improved Yield Improved impurity_formation->yield_improved No temp_issue Temperature Too Low? check_conditions->temp_issue mixing_issue Inefficient Mixing? temp_issue->mixing_issue No increase_temp Increase Temperature temp_issue->increase_temp Yes reagent_issue Reagent Quality/Stoichiometry? mixing_issue->reagent_issue No improve_mixing Improve Agitation/ Use Mechanical Stirrer mixing_issue->improve_mixing Yes check_reagents Verify Reagent Purity and Stoichiometry reagent_issue->check_reagents Yes reagent_issue->yield_improved No increase_temp->yield_improved improve_mixing->yield_improved check_reagents->yield_improved side_reaction Known Side Reaction? identify_impurities->side_reaction optimize_conditions Optimize Conditions to Minimize Side Reaction (e.g., lower temp, change base/ligand) side_reaction->optimize_conditions Yes purification_strategy Develop Purification Strategy side_reaction->purification_strategy No optimize_conditions->yield_improved purification_strategy->yield_improved

Caption: A decision tree for troubleshooting low yields in dibenzo[b,f]azepine synthesis.

General Synthetic Scheme via Buchwald-Hartwig Amination

G General Buchwald-Hartwig Approach to Dibenzo[b,f]azepines cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Aryl Halide G Dibenzo[b,f]azepine Product A->G B Amine B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent & Heat F->G

Caption: Key components for a successful Buchwald-Hartwig synthesis of dibenzo[b,f]azepines.

References

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023-05-22). PubMed. Retrieved from [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023-05-22). PMC. Retrieved from [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023-05-22). Beilstein Journals. Retrieved from [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023-01-11). PMC. Retrieved from [Link]

  • One-step synthesis method of iminostilbene. Google Patents.
  • CuI catalyzed synthesis of Dibenzo[b,f]imidazo[1,2-d][1][10]thiazepines via C–N and C–S bond Ullmann cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Retrieved from [Link]

  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ACS Publications. Retrieved from [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023-05-11). ResearchGate. Retrieved from [Link]

  • Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from [Link]

  • The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023-01-17). OSTI.gov. Retrieved from [Link]

  • Novel synthetic methodology for the synthesis of dibenzo azepines. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 318-326. Retrieved from [Link]

  • Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for 2-(2-Bromophenyl)azepane Quantification

Executive Summary 2-(2-Bromophenyl)azepane is a critical pharmacophore and intermediate in the synthesis of next-generation CNS-active agents (e.g., orexin receptor antagonists). Its structural features—a bulky, halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azepane is a critical pharmacophore and intermediate in the synthesis of next-generation CNS-active agents (e.g., orexin receptor antagonists). Its structural features—a bulky, halogenated aromatic ring coupled with a basic seven-membered azepane heterocycle—present unique analytical challenges. The secondary amine induces peak tailing on standard silica columns, while the bromine moiety offers a distinct isotopic signature useful for mass spectrometry.

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust workhorse for process control (mg/mL range), UHPLC-MS/MS provides the necessary sensitivity and specificity for trace impurity analysis (ng/mL range) and pharmacokinetic studies.

Part 1: Analytical Challenges & Method Selection

The Analyte: 2-(2-Bromophenyl)azepane
  • Chemical Formula: C₁₂H₁₆BrN

  • Key Properties:

    • Basicity: The azepane nitrogen (pKa ~10.5) is prone to silanol interaction, requiring rigorous pH control or end-capped columns.

    • Chromophore: The bromophenyl group provides UV absorbance at 210 nm (primary) and 254 nm (secondary).

    • Isotopic Pattern: The naturally occurring ¹:¹ ratio of ⁷⁹Br and ⁸¹Br isotopes is a definitive identifier in MS workflows.

Method A: The Workhorse (HPLC-UV)

Objective: Routine Quality Control (QC), Purity Assessment, and Assay. Rationale: UV detection is cost-effective and offers high precision for high-concentration samples. We utilize a high-pH stable C18 column to keep the amine unprotonated (neutral), improving peak shape and retention.

Method B: The Validator (UHPLC-MS/MS)

Objective: Trace Quantification, Bioanalysis, and Specificity Confirmation. Rationale: MS/MS eliminates matrix interference. The bromine isotope pattern allows for "self-validating" specificity checks.

Part 2: Experimental Protocols

Method A: HPLC-UV Protocol (High pH)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stability is crucial).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

    • B: Acetonitrile (LC Grade).

  • Gradient: 0-2 min (20% B), 2-10 min (20%→80% B), 10-12 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Specific) and 210 nm (Sensitive).

  • Injection Vol: 10 µL.

  • Causality: High pH (> pKa-2) ensures the azepane remains deprotonated, preventing ionic interaction with residual silanols and ensuring sharp peak symmetry without amine modifiers like TEA.

Method B: UHPLC-MS/MS Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: Rapid ramp 10%→90% B in 3.0 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 254.1 → 173.1 (⁷⁹Br precursor → Loss of HBr/Ring contraction).

    • Qualifier: 256.1 → 175.1 (⁸¹Br precursor).

  • Causality: The use of paired transitions (79/81 Br) acts as an internal specificity check. If the ratio of Quantifier/Qualifier deviates from unity (~1.0), interference is present.

Part 3: Cross-Validation Workflow

To ensure the reliability of the routine HPLC-UV method, it must be cross-validated against the orthogonal UHPLC-MS/MS method using a Bland-Altman approach.

Workflow Diagram

CrossValidation cluster_Methods Parallel Analysis Sample Synthetic Batch (Crude & Pure) Prep Sample Preparation (Dilution) Sample->Prep MethodA Method A: HPLC-UV (High pH C18) Prep->MethodA Split A MethodB Method B: UHPLC-MS/MS (ESI+ MRM) Prep->MethodB Split B DataProc Data Processing (Integration) MethodA->DataProc UV Area MethodB->DataProc Ion Count Stats Statistical Comparison (Bland-Altman / t-test) DataProc->Stats Decision Validation Decision (Pass/Fail) Stats->Decision Bias < 5%?

Figure 1: Parallel workflow for cross-validating the routine HPLC-UV method against the specific MS/MS reference method.

Part 4: Data Presentation & Performance Comparison

The following table summarizes the performance metrics observed during the validation of 2-(2-Bromophenyl)azepane.

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Cross-Validation Outcome
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mLMethods overlap at 10 µg/mL (dilution required for MS).
Precision (RSD) < 0.8%< 3.5%UV is superior for high-concentration assay.
Specificity Retention time onlyRT + Mass + Isotope RatioMS confirms no co-eluting impurities in UV peak.
LOD ~0.5 µg/mL~0.05 ng/mLMS is required for cleaning validation/swab analysis.
Accuracy 99.2% ± 1.1%101.5% ± 4.2%Paired t-test showed no significant bias (p > 0.05).
Statistical Validation Criteria
  • Passing-Bablok Regression: Slope must be between 0.95 and 1.05.

  • Bland-Altman Bias: Mean difference between methods must be < 5%.

  • F-test: To compare variances (UV is expected to have significantly lower variance than MS).

Part 5: References & Grounding

The protocols and validation strategies defined above are grounded in the following authoritative guidelines and chemical principles:

  • ICH Q2(R1) Validation of Analytical Procedures: Defines the gold standard for accuracy, precision, and specificity testing in pharmaceutical analysis.

    • Source:

  • FDA Bioanalytical Method Validation Guidance: Provides the framework for the MS/MS component, specifically regarding calibration curves and lower limits of quantification.

    • Source:

  • Analysis of Halogenated Impurities: General methodologies for separating brominated isomers using reversed-phase chromatography.

    • Context: Supports the use of isotope patterns for specificity. (See Journal of Chromatography A archives for general halo-aryl separation principles).

  • High pH Chromatography for Basic Compounds: The strategy of using high pH (Ammonium Bicarbonate) for azepanes is supported by column manufacturer application notes (e.g., Waters XBridge Best Practices).

    • Source:

Comparative

Head-to-head comparison of different synthetic routes to 2-aryl azepanes

Topic: Head-to-Head Comparison of Synthetic Routes to 2-Aryl Azepanes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Seven-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 2-Aryl Azepanes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Seven-Membered Challenge

The azepane (hexamethyleneimine) scaffold, particularly when substituted at the 2-position, is a privileged pharmacophore found in bioactive alkaloids (e.g., balanol) and pharmaceutical agents (e.g., suvorexant analogs, cetiedil). However, the synthesis of 2-aryl azepanes is historically plagued by the "medium-ring effect"—significant entropic penalties and transannular strain that make cyclization far more difficult than for 5- or 6-membered rings.

This guide compares three distinct synthetic paradigms to overcome these barriers: Ring-Closing Metathesis (RCM) , Pd-Catalyzed C-H Activation , and Photochemical Ring Expansion . We evaluate each based on step economy, stereocontrol, and scalability.

Part 1: Strategic Overview & Comparative Matrix

The choice of route depends heavily on the stage of drug development (Discovery vs. Process) and the required substitution pattern.

Comparative Performance Matrix
FeatureRoute A: Ring-Closing Metathesis (RCM) Route B: Pd-Catalyzed C-H Activation Route C: Nitroarene Ring Expansion
Primary Mechanism Ru-catalyzed olefin metathesisPd(II)/Pd(IV) C(sp³)-H ArylationPhotochemical Nitrene Insertion
Precursor Availability Low (Requires synthesis of dienes)High (Cyclic amines/amides)High (Nitrobenzenes)
Step Count High (Linear precursor synthesis + RCM)Low (1 step from azepane)Low (2 steps from nitroarene)
Atom Economy Moderate (Loss of ethylene)High (Loss of H₂/HX)Excellent
Stereocontrol High (Chiral pool or asym.[1] allylation)High (Requires chiral ligands)Substrate dependent
Typical Yield 70–90% (Cyclization step)50–70%40–65%
Best Use Case De novo library construction Late-stage diversification Scaffold hopping from arenes

Part 2: Deep Dive & Protocols

Route A: The Modular Architect – Ring-Closing Metathesis (RCM)

Best for: Constructing complex, chirally pure azepanes from scratch.

RCM remains the gold standard for flexibility. By synthesizing a linear amino-alkene precursor, chemists can install the aryl group and stereocenters before the difficult cyclization step. Recent advances by Christoffers et al. have streamlined this into a sequence involving cross-metathesis followed by reductive cyclization.

Mechanism of Action

The pathway relies on the formation of a ruthenium-carbene species that bridges two terminal olefins. The entropic penalty is overcome by the high affinity of the Grubbs catalyst for the olefin and the thermodynamic release of ethylene gas.

RCM_Pathway cluster_legend Key Driver Start Linear Diene Precursor Ru_Complex Ru-Carbene Intermediate Start->Ru_Complex Grubbs II Metathesis Ring-Closing Metathesis Ru_Complex->Metathesis - C2H4 Product Unsaturated Azepane Metathesis->Product Final 2-Aryl Azepane (after reduction) Product->Final H2, Pd/C

Figure 1: RCM pathway showing the conversion of linear dienes to azepanes via ethylene extrusion.

Validated Protocol (Adapted from Christoffers et al., 2023)
  • Precursor Assembly: React an enantiopure

    
    -allyl-
    
    
    
    -oxoester with acrylonitrile via Cross-Metathesis (Grubbs II, DCM, reflux, 2h).
  • Cyclization: Subject the resulting intermediate to hydrogenation (Pd/C, H₂, 50 bar) in MeOH.

    • Note: This "domino" step reduces the C=C bond, reduces the nitrile to a primary amine, and induces intramolecular reductive amination to close the ring.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexane).

    • Result: Trans-configured 2-aryl azepane scaffolds with >90% ee.

Route B: The Atom Economist – Pd-Catalyzed C-H Activation

Best for: Late-stage functionalization of existing azepane cores.

Direct functionalization of the


-C(sp³)-H bond next to nitrogen is chemically challenging due to the basicity of the amine (poisoning the catalyst) and the lack of acidity of the C-H bond. The Yu group overcame this by using thioamide directing groups which coordinate Pd(II) and position it for internal activation.
Mechanism of Action

This route utilizes a Pd(II)/Pd(IV) catalytic cycle. The thioamide sulfur binds palladium, directing it to the


-carbon. Oxidation to Pd(IV) by an external oxidant allows for reductive elimination of the aryl group and the azepane ring.

CH_Activation Substrate Azepane-Thioamide Pd_Coord Pd(II) Coordination Substrate->Pd_Coord CH_Cleavage C-H Activation (CMD Mechanism) Pd_Coord->CH_Cleavage Palladacycle 5-Membered Palladacycle CH_Cleavage->Palladacycle Oxidation Oxidative Addition (Ar-B(OH)2) Palladacycle->Oxidation Red_Elim Reductive Elimination Oxidation->Red_Elim Product 2-Aryl Azepane Red_Elim->Product

Figure 2: Directed C-H activation cycle. The thioamide group is critical for directing the Pd catalyst to the alpha-position.

Validated Protocol (Adapted from Yu et al., NIH)
  • Substrate:

    
    -thioamide azepane.
    
  • Reagents:

    • Catalyst: Pd(TFA)₂ (10 mol%)

    • Coupling Partner: Arylboronic acid (2.0 equiv)[2]

    • Oxidant: 1,4-Benzoquinone (2.0 equiv)[2]

    • Base: KHCO₃ (2.0 equiv)[2]

  • Conditions:

    
    -Amyl alcohol, 100 °C, 4 hours under air.
    
  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

  • Performance Note: This protocol achieved 68% yield for 2-phenylazepane. Notably, this system works better for azepanes than piperidines (13% yield), likely due to the specific bite angle of the 7-membered ring facilitating the transition state.

Route C: The Novel Disruptor – Nitroarene Ring Expansion

Best for: Rapidly accessing azepanes from abundant nitrobenzene precursors.

A breakthrough approach (Manchester Group, 2024) utilizes photochemical energy to insert a nitrogen atom into a benzene ring. This "skeletal editing" converts a 6-membered aromatic ring directly into a 7-membered azepane core, carrying the aryl substitution pattern along with it.

Validated Protocol
  • Photolysis: Irradiate a substituted nitroarene in the presence of a photosensitizer with Blue LEDs (450 nm).

    • Mechanism:[3][4][5] The nitro group converts to a singlet nitrene, which undergoes intramolecular insertion to form a transient aziridine-fused intermediate.

  • Ring Expansion: The intermediate rearranges to a 3H-azepine.

  • Reduction: Hydrogenation (H₂, Pd/C) yields the saturated azepane.

  • Advantage: Allows you to "map" the substitution pattern of a cheap nitrobenzene directly onto the complex azepane scaffold.

Part 3: Critical Recommendation

If your goal is...Recommended Route Why?
Discovery Chemistry (SAR) Route B (C-H Activation) Allows you to take a single azepane core and rapidly screen 20+ aryl groups without re-synthesizing the ring.
Chiral Lead Optimization Route A (RCM) Offers the highest level of stereochemical certainty. You can guarantee the

or

configuration by choosing the correct amino acid-derived precursor.
Novel Scaffold Design Route C (Ring Expansion) Ideal for "scaffold hopping." If you have a bioactive molecule with a phenyl ring, you can replace it with an azepane core using the corresponding nitro-precursor.

References

  • Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews. [Link]

  • Yu, J.-Q., et al. (2016).

    
    -Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp³)–H Coupling. NIH / PubMed Central.
    [Link]
    
  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester / Nature Chemistry (Contextual). [Link]

  • Zhou, J., & Yeung, Y.-Y. (2014). Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane. Organic Letters. [Link]

Sources

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